3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide
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Overview
Description
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is a complex organic compound that features a triazole ring, a bromine atom, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide typically involves multiple steps. . The reaction conditions often include the use of copper(I) salts as catalysts and organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Transition metal catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazole derivatives, while coupling reactions can produce metal-organic frameworks.
Scientific Research Applications
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzymatic activity or disrupt cellular processes . The adamantane structure provides rigidity and enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative used in similar applications.
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde: Another triazole compound with potential biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
Uniqueness
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[2-(difluoromethoxy)phenyl]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, bromine atom, and adamantane structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H21BrF2N4O2 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[2-(difluoromethoxy)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H21BrF2N4O2/c21-17-24-11-27(26-17)20-8-12-5-13(9-20)7-19(6-12,10-20)16(28)25-14-3-1-2-4-15(14)29-18(22)23/h1-4,11-13,18H,5-10H2,(H,25,28) |
InChI Key |
OVTMTBFDLMCIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC=CC=C5OC(F)F |
Origin of Product |
United States |
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